(S)-2-(sulfonatooxy)propanoate
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Overview
Description
(S)-2-O-sulfonatolactate(2-) is an organosulfate oxoanion arising from deprotonation of the sulfo and carboxy groups of (S)-2-O-sulfolactic acid. It is a monocarboxylic acid anion and an organosulfate oxoanion. It is a conjugate base of a (S)-2-O-sulfolactic acid.
Scientific Research Applications
Synthesis of Complex Compounds
(S)-2-(sulfonatooxy)propanoate is used in the synthesis of complex organic compounds. For instance, it has been used in the synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone, a process that involves a Horner‐Wadsworth‐Emmons reaction (Enders, Berg, & Jandeleit, 2003). This demonstrates its utility in preparing sulfone derivatives, which are significant in organic chemistry.
Synthesis of Derivatives
Research has also been conducted on synthesizing a range of 3-(phenylsulfonimidoyl)propanoate derivatives, employing this compound as a key intermediate. This includes the development of methods for the imination of sulfoxide methyl 3-(penylsulfinyl)propanoate (Tye & Skinner, 2002). These derivatives show interesting conformational properties, suggesting potential applications in biochemistry and materials science.
Role in Chemical Reactions
This compound plays a role in various chemical reactions. For example, it has been used in the study of the reactions of glycidyl esters of sulfonic acids, acting as a precursor in certain chemical processes (Nakabayashi, Masuhara, & Iwakura, 1966).
Photodegradation Studies
This compound has been involved in studies related to the photodegradation of perfluorooctane sulfonate in water and alkaline 2-propanol solutions (Yamamoto, Noma, Sakai, & Shibata, 2007). Such studies are important in understanding the environmental impact and degradation pathways of persistent organic pollutants.
Investigation of Ionic Liquids
This compound derivatives have been synthesized for investigating the properties of ionic liquids, highlighting its role in understanding the behavior of these novel solvents (Strehmel, Rexhausen, & Strauch, 2008).
Biocatalysis and Biotransformation
This compound is also significant in biocatalysis and biotransformation studies. For example, its derivatives have been transformed using Helminthosporium species, resulting in single diastereomers of β-hydroxy sulfoxides (Holland, Ihasz, & Lounsbery, 2002).
Catalysis and Conductivity
The study of esters of 5-sulfo-i-phthalic acid as doping agents in polyaniline has been performed, exploring the structural and transport properties of doped polymers. This demonstrates the application of this compound in improving the solution processability of conductive polymers (Kulszewicz-Bajer et al., 2000).
Properties
Molecular Formula |
C3H4O6S-2 |
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Molecular Weight |
168.13 g/mol |
IUPAC Name |
(2S)-2-sulfonatooxypropanoate |
InChI |
InChI=1S/C3H6O6S/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H,6,7,8)/p-2/t2-/m0/s1 |
InChI Key |
CSRZVBCXQYEYKY-REOHCLBHSA-L |
Isomeric SMILES |
C[C@@H](C(=O)[O-])OS(=O)(=O)[O-] |
Canonical SMILES |
CC(C(=O)[O-])OS(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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